Cas no 93-68-5 (N-(2-methylphenyl)-3-oxobutanamide)

N-(2-methylphenyl)-3-oxobutanamide is a specialized organic compound featuring a butanamide backbone substituted with a 2-methylphenyl group and a ketone functionality at the 3-position. This structure imparts reactivity useful in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the methylphenyl group enhances steric and electronic properties, while the oxobutanamide moiety offers versatility in further derivatization, such as condensation or nucleophilic addition reactions. Its well-defined molecular architecture ensures consistent performance in applications requiring precise control over reaction pathways. The compound is typically characterized by high purity and stability under standard handling conditions.
N-(2-methylphenyl)-3-oxobutanamide structure
93-68-5 structure
Product Name:N-(2-methylphenyl)-3-oxobutanamide
CAS No:93-68-5
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD00008782
CID:34714
PubChem ID:7154
Update Time:2025-10-30

N-(2-methylphenyl)-3-oxobutanamide Chemical and Physical Properties

Names and Identifiers

    • 3-Oxo-N-(o-tolyl)butanamide
    • AAOT
    • Acetoacet-o-toluidide
    • N-(2-Methylphenyl)-3-oxo-butanamide
    • 2'-Methylacetoacetanilide
    • O-Methyl-N-Acetoacetyl Aniline
    • O-Acetoacetotoluidide
    • N-ACETOACETYL-O-TOLUIDINE
    • 2-Methylacetoacetanilide
    • 2'-Methylacetoacetanilide (AAOT)
    • 2'-acetoacetoluidide
    • 2-ACETOACETOTOLUIDIDE
    • 2-acetyl-6-methylacetanilide
    • 2'-METHYL-3-PHENYLPROPIOPHENONE
    • 2'-Methylacetoacetan
    • ACETO ACET O TOLUIDINE
    • acetoacetamino-2-methylbenzene
    • Acetoacet-O-toludide
    • AcetoAcet-O-Toluilide
    • acetoacetyl o-methylaniline
    • N-(2-methylphenyl)acetoacetamide
    • N-(o-tolyl)acetoacetic amide
    • O-Acetoacetoluidide
    • N-Acetoacetyl-2-methylaniline
    • N-(2-Methylphenyl)-3-oxobutanamide
    • Acetoacet-o-toluidine
    • 2-Acetoacetylaminotoluene
    • Butanamide, N-(2-methylphenyl)-3-oxo-
    • Acetoacetyl-2-methylanilide
    • Acetoaceto-ortho-toluidide
    • MCN1GV8J3R
    • TVZIWRMELPWPPR-UHFFFAOYSA-N
    • DSSTox_CID_6562
    • DSSTox_RID_78151
    • DSSTox_GSID_26562
    • CAS-9
    • N-(2-Methylphenyl)-3-oxobutanamide (ACI)
    • o-Acetoacetotoluidide (6CI, 7CI, 8CI)
    • 2-(Acetoacetylamino)toluene
    • 2′-Methylacetoacetanilide
    • 3-Oxo-N-o-tolyl-butyramide
    • Acetoacetic acid 2-methylanilide
    • Acetoacetic acid o-toluidide
    • NSC 7655
    • o-Methylacetoacetanilide
    • Acetoacet -o-Toluilide
    • 3-oxo-N-o-tolylbutanamide
    • CHEMBL1893178
    • W-100233
    • NCGC00164200-02
    • STK400317
    • UNII-MCN1GV8J3R
    • AI3-08708
    • Q27283887
    • MFCD00008782
    • N-Acetoacetyl o-toluidide
    • o-Acetoacetotoluidide, 98%
    • BRN 2099098
    • NCGC00256990-01
    • NSC-7655
    • NCGC00258860-01
    • EN300-18263
    • 2\\'-Methylacetoacetanilide
    • DTXSID3026562
    • 93-68-5
    • NCGC00164200-01
    • SCHEMBL382223
    • A1020
    • NS00005760
    • Z57708665
    • DTXCID206562
    • F1723-0105
    • WLN: 1V1VMR B
    • N-(2-Methylphenyl)-3-oxobutanamide #
    • 4-12-00-01777 (Beilstein Handbook Reference)
    • Tox21_303146
    • Tox21_201308
    • CCRIS 7750
    • Acetoacet-ortho-toluidide
    • CAS-93-68-5
    • EC 202-267-0
    • N~1~-(2-METHYLPHENYL)-3-OXOBUTANAMIDE
    • EINECS 202-267-0
    • BS-4052
    • AKOS000120625
    • DB-057420
    • NSC7655
    • ortho-Acetoacetotoluidide
    • N-(2-methylphenyl)-3-oxobutanamide
    • MDL: MFCD00008782
    • Inchi: 1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)
    • InChI Key: TVZIWRMELPWPPR-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)=O)NC1C(C)=CC=CC=1
    • BRN: 2099098

Computed Properties

  • Exact Mass: 191.09500
  • Monoisotopic Mass: 191.094629
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.2
  • Surface Charge: 0
  • Tautomer Count: 8

Experimental Properties

  • Color/Form: White acicular crystals
  • Density: 1.06
  • Melting Point: 104.0 to 108.0 deg-C
  • Boiling Point: 326.97°C (rough estimate)
  • Flash Point: 143°C
  • Refractive Index: 1.5220 (estimate)
  • PSA: 46.17000
  • LogP: 1.98560
  • FEMA: 3709
  • Solubility: Not determined

N-(2-methylphenyl)-3-oxobutanamide Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • WGK Germany:1
  • Hazard Category Code: R22
  • Safety Instruction: S36
  • RTECS:AK6550000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Risk Phrases:R22

N-(2-methylphenyl)-3-oxobutanamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2-methylphenyl)-3-oxobutanamide Pricemore >>

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N-(2-methylphenyl)-3-oxobutanamide Production Method

Production Method 1

Reaction Conditions
1.1 150 - 160 °C
Reference
Synthesis of aminoquinoline derivatives and their starting materials
, Hungary, , ,

Production Method 2

Reaction Conditions
1.1 2 h, reflux
Reference
Design, parallel synthesis of Biginelli 1,4-dihydropyrimidines using PTSA as a catalyst, evaluation of anticancer activity and structure activity relationships via 3D QSAR studies
Faizan, Syed; Prashantha Kumar, B. R.; Lalitha Naishima, Namburu; Ashok, T.; Justin, Antony; et al, Bioorganic Chemistry, 2021, 117,

Production Method 3

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles
Chakraborty, Ankita; Majumdar, Swapan; Maiti, Dilip K., Tetrahedron Letters, 2016, 57(30), 3298-3302

Production Method 4

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt
Reference
One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization
Yuan, Yucheng; Yang, Rui; Zhang-Negrerie, Daisy; Wang, Junwei; Du, Yunfei; et al, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ;  1 h
Reference
Vinyl polymerizations of norbornene catalyzed by nickel complexes with acetoacetamide ligands
Feng, Qian; Chen, Dajun; Feng, Danyang; Jiao, Libin; Peng, Zhigang; et al, Applied Organometallic Chemistry, 2014, 28(1), 32-37

Production Method 6

Reaction Conditions
Reference
Synthesis and properties of 3-benzhydryl-5-methyl-4-isoxazolecarboxylic acid derivatives
Kaminski, Jerzy; Jean, Zdzislawa; Glinska, Elzbieta; Rusek, Dorota; Eckstein, Zygmunt, Polish Journal of Chemistry, 1978, 52(7-8), 1583-8

Production Method 7

Reaction Conditions
1.1 Solvents: Xylene ;  1 h, 130 °C
Reference
Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines
Heitbaum, Maja; Froehlich, Roland; Glorius, Frank, Advanced Synthesis & Catalysis, 2010, 352, 357-362

Production Method 8

Reaction Conditions
1.1 Reagents: Silver hexafluoroantimonate Catalysts: Tricyclohexylphosphine ,  Cobalt dibromide Solvents: 1,2-Dichloroethane ;  20 h, 115 °C
Reference
Cobalt catalyzed regioselective C-H methylation/acetoxylation of anilides: new routes for C-C and C-O bond formation
Li, Ze-lin; Wu, Peng-Yu; Cai, Chun, Organic Chemistry Frontiers, 2019, 6(12), 2043-2047

Production Method 9

Reaction Conditions
1.1 Solvents: Xylene
Reference
Synthesis and in vitro Antidiabetic Screening of Novel Dihydropyrimidine Derivatives
Lalpara, J. N.; Vachhani, M. D.; Hadiyal, S. D.; Goswami, S.; Dubal, G. G., Russian Journal of Organic Chemistry, 2021, 57(2), 241-246

Production Method 10

Reaction Conditions
1.1 Solvents: Dichloromethane ;  2.5 h, 25 °C
Reference
Knorr Cyclizations and Distonic Superelectrophiles
Sai, Kiran Kumar Solingapuram; Gilbert, Thomas M.; Klumpp, Douglas A., Journal of Organic Chemistry, 2007, 72(25), 9761-9764

Production Method 11

Reaction Conditions
1.1 Solvents: Ethanol ;  10 °C; 10 °C → 35 °C; 4 h, 35 °C; 35 °C → 40 °C
Reference
Method for reducing byproduct generated during production of o-methyl-N-acetoacetanilide
, China, , ,

Production Method 12

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
Reference
Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene
, European Patent Organization, , ,

Production Method 13

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ;  4.0 min, heated
Reference
Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines
Sirisha, Kalam; Bikshapathi, Darna; Achaiah, Garlapati; Reddy, Vanga Malla, European Journal of Medicinal Chemistry, 2011, 46(5), 1564-1571

Production Method 14

Reaction Conditions
1.1 Solvents: Xylene ;  3 h, 130 °C
Reference
Computational and experimental evaluation of α-(N-2-quinolonyl)ketones: a new class of nonbiaryl atropisomers
Bootsma, Andrea N. ; Anderson, Carolyn E., Tetrahedron Letters, 2016, 57(43), 4834-4837

Production Method 15

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Xylene ;  heated
Reference
Study on reaction of substituted 4-methylquinolin-2(1H)-ones with sodium azide
Duan, Le The; Thanh, Nguyen Dinh; Nguyet, Nguyen Thi Minh; Hoai, Le Thi; Ha, Nguyen Thi Thu, International Electronic Conference on Synthetic Organic Chemistry, 2017, 1, 1-6

Production Method 16

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, reflux; reflux → rt
Reference
Enantioselective α-Amination of Acyclic 1,3-Dicarbonyls Catalyzed by N-Heterocyclic Carbene
Santra, Surojit; Maji, Ujjwal; Guin, Joyram, Organic Letters, 2020, 22(2), 468-473

Production Method 17

Reaction Conditions
1.1 Solvents: Ethanol ;  20 °C
Reference
Preparation method of bright yellow pigment for printing ink
, China, , ,

Production Method 18

Reaction Conditions
1.1 Solvents: Toluene
Reference
Targeting Dormant Tuberculosis Bacilli: Results for Molecules with a Novel Pyrimidone Scaffold
Joshi, Rohit R.; Barchha, Avinash; Khedkar, Vijay M.; Pissurlenkar, Raghuvir R. S.; Sarkar, Sampa; et al, Chemical Biology & Drug Design, 2015, 85(2), 201-207

Production Method 19

Reaction Conditions
1.1 30 min, 170 - 175 °C; 2 h, 170 - 175 °C; overnight, cooled
Reference
Synthetic studies on [2,6]naphthyridine compounds and its derivatives - synthesis of 5-hydroxybenzo[c][2,6]naphthyridine 1,4-dione
Meenachi, S.; Rajendran, S. P.; Chitra, S., Chemical Science Review and Letters, 2014, 3(10), 258-265

Production Method 20

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ;  10 - 15 h, 110 °C
Reference
Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides
Virsodia, Vijay; Pissurlenkar, Raghuvir R. S.; Manvar, Dinesh; Dholakia, Chintan; Adlakha, Priti; et al, European Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115

N-(2-methylphenyl)-3-oxobutanamide Raw materials

N-(2-methylphenyl)-3-oxobutanamide Preparation Products

N-(2-methylphenyl)-3-oxobutanamide Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-68-5)2'-Methylacetoacetanilide
Order Number:sfd12803;1644458
Stock Status:in Stock
Quantity:200kg/Company Customization
Purity:99.9%/98%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-68-5)AAOT
Order Number:LE4308;LE1644458
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:45
Price ($):discuss personally
Email:18501500038@163.com

Additional information on N-(2-methylphenyl)-3-oxobutanamide

Recent Advances in the Study of N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) in Chemical Biology and Pharmaceutical Research

N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug discovery and development. Recent literature highlights its role as a key intermediate in the synthesis of bioactive compounds and its potential pharmacological properties.

One of the most notable findings in recent research is the compound's involvement in the synthesis of novel anti-inflammatory agents. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of N-(2-methylphenyl)-3-oxobutanamide exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, suggesting its potential as a scaffold for developing next-generation anti-inflammatory drugs.

In addition to its anti-inflammatory properties, N-(2-methylphenyl)-3-oxobutanamide has also been investigated for its role in cancer therapeutics. A recent preprint on *bioRxiv* reported that this compound can modulate the activity of certain kinases involved in tumor progression. The study employed high-throughput screening and cellular assays to identify the compound's ability to inhibit proliferation in various cancer cell lines, including breast and lung cancer. These findings open new avenues for the development of targeted kinase inhibitors.

Another area of interest is the compound's potential as a precursor in the synthesis of heterocyclic compounds. A 2024 paper in *Organic Letters* detailed a novel synthetic route using N-(2-methylphenyl)-3-oxobutanamide to produce pyrrole derivatives, which are known for their diverse biological activities. The study emphasized the compound's versatility and efficiency in multi-step reactions, making it a valuable tool for medicinal chemists.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of N-(2-methylphenyl)-3-oxobutanamide and its derivatives. Recent pharmacokinetic studies, as reported in *Drug Metabolism and Disposition*, have highlighted issues such as low oral bioavailability and rapid metabolism. Researchers are now focusing on structural modifications to address these limitations while retaining the compound's bioactive properties.

In conclusion, N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span anti-inflammatory agents, cancer therapeutics, and synthetic chemistry, with ongoing studies aimed at overcoming its pharmacokinetic challenges. As research progresses, this compound is likely to play an increasingly important role in drug discovery and development.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-68-5)2'-Methylacetoacetanilide
sfd12803;1644458
Purity:99.9%/98%
Quantity:200kg/Company Customization
Price ($):Inquiry/Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-68-5)AAOT
LE4308;LE1644458
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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